6-Methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C15H15NO3S2 and its molecular weight is 321.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR) based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N1O2S2. It features a benzothiophene core structure fused with a thiophene ring and a carboxylic acid functional group.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃N₁O₂S₂ |
Molecular Weight | 273.37 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. The process may include:
- Formation of the Benzothiophene Core : Utilizing cyclization reactions to form the fused benzothiophene structure.
- Introduction of Functional Groups : Employing methods such as acylation or amination to introduce the thiophene carbonyl and amino groups.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiophenes exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria, including drug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 4 µg/mL .
Cytostatic and Antitumor Activity
The compound has been predicted to exhibit cytostatic properties. A study on azomethine derivatives of related compounds demonstrated antitumor activity through inhibition of cell proliferation in vitro. The structure-activity relationship indicated that specific substitutions on the benzothiophene core enhance cytotoxic effects against cancer cell lines .
Anti-inflammatory Effects
Compounds derived from benzothiophenes have also been associated with anti-inflammatory properties. The presence of specific functional groups can modulate inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases .
Case Studies
- Cytotoxicity Testing : In a study evaluating several derivatives of benzothiophenes, one compound showed an IC50 value of 14 µM against human cancer cell lines. This suggests that structural modifications can significantly impact biological activity .
- Antimicrobial Efficacy : A derivative exhibited an MIC of 4 µg/mL against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on this scaffold .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituents : The presence and position of substituents on the thiophene and benzothiophene rings can significantly influence potency and selectivity.
- Functional Groups : The introduction of electron-withdrawing or electron-donating groups can enhance or reduce biological activity.
Properties
IUPAC Name |
6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-8-4-5-9-11(7-8)21-14(12(9)15(18)19)16-13(17)10-3-2-6-20-10/h2-3,6,8H,4-5,7H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAOISIVSYRNLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331158 |
Source
|
Record name | 6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678795 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
315679-26-6 |
Source
|
Record name | 6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.